Surfagon

Description

Properties

CAS No. |

52435-06-0 |

|---|---|

Molecular Formula |

C56H78N16O12 |

Molecular Weight |

1167.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |

InChI Key |

QLGKMLRGKPKGKI-QWQCQAQZSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XHWSYALRP |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH 6-Ala-9-N-Et-ProNH2-LHRH Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH Ala-Pro-NHET-LHRH alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH AY 25,205 AY 25205 AY-25,205 AY-25205 GnRH, Ala(6)-N-Et-ProNH2(9)- GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)- LHRH, Ala(6)-N-Et-ProNH2(9)- LHRH, alanyl(6)-N-ethylprolinamide(9)- surfagon surfagon, (L-Ala-L-Pro)-isomer Wy 18,481 Wy-18481 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Surfagon (Alarelin Acetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surfagon, the brand name for the synthetic peptide Alarelin Acetate, is a potent gonadotropin-releasing hormone (GnRH) agonist. Its primary mechanism of action involves a high-affinity interaction with the GnRH receptors (GnRHR) in the anterior pituitary gland. This interaction elicits a biphasic response on the reproductive axis: an initial, acute stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, followed by a profound and sustained suppression of their release with continuous administration. This paradoxical effect is central to its therapeutic applications in various hormonal-dependent conditions. This guide provides a detailed technical overview of this compound's mechanism of action, including its molecular interactions, intracellular signaling cascades, and the physiological consequences of its action.

Introduction

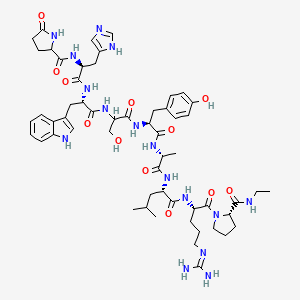

This compound is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone.[1][2] Its structure, pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-NHEt, incorporates a D-alanine substitution at position 6 and an ethylamide group at the C-terminus, which confer enhanced stability and a significantly higher biological potency compared to native GnRH.[1] These modifications result in a greater resistance to enzymatic degradation and a higher binding affinity for the GnRH receptor.[1]

Molecular Interaction with the GnRH Receptor

The initial and most critical step in this compound's mechanism of action is its binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of pituitary gonadotroph cells.[2]

Binding Affinity

This compound exhibits a high affinity for the GnRH receptor. Quantitative analysis has determined its dissociation constant (Kd) to be approximately 0.2 nM .[3] This high affinity contributes to its potent biological activity.

Table 1: Binding Affinity of this compound to the GnRH Receptor

| Ligand | Receptor | Binding Affinity (Kd) |

| This compound (Alarelin) | GnRH Receptor | 0.2 nM[3] |

Intracellular Signaling Pathways

Upon binding of this compound to the GnRH receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of the Gαq/11 subunit of the heterotrimeric G-protein.[4]

3.1. Gαq/11 Pathway Activation

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C.[4]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C.[4]

The activation of this signaling cascade ultimately leads to the synthesis and exocytosis of LH and FSH from the gonadotroph cells.

Physiological Effects: A Biphasic Response

The administration of this compound results in a characteristic biphasic effect on the hypothalamic-pituitary-gonadal axis.

Initial Stimulatory Phase (Flare-up)

Upon initial administration, this compound acts as a potent GnRH agonist, leading to a significant and rapid release of LH and FSH from the anterior pituitary.[1][2] This "flare-up" effect results in a transient increase in the levels of gonadal steroids, such as testosterone in males and estrogen in females.

Sustained Suppressive Phase (Downregulation)

With continuous or repeated administration, the GnRH receptors on the gonadotrophs become desensitized and downregulated.[2] This process involves receptor internalization and uncoupling from its intracellular signaling pathways. Consequently, the pituitary becomes refractory to further stimulation by both this compound and endogenous GnRH, leading to a profound and sustained suppression of LH and FSH secretion. This, in turn, results in a significant reduction in gonadal steroid production, achieving a state of medical castration.

Pharmacokinetics and Potency

The structural modifications of this compound not only enhance its binding affinity but also its pharmacokinetic profile and overall biological potency.

Table 2: Comparative Potency and Pharmacokinetic Parameters

| Parameter | This compound (Alarelin) | Native GnRH |

| Biological Potency | Dozens to 50 times higher | Baseline |

| Receptor Binding Affinity (Kd) | 0.2 nM[3] | - |

| Resistance to Enzymatic Degradation | High | Low |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key experiments.

Radioligand Receptor Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki or IC50) of this compound for the GnRH receptor.

Methodology:

-

Membrane Preparation: Pituitary cells or a cell line stably expressing the GnRH receptor are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled GnRH analogue (e.g., [125I]-Buserelin) and increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.[5]

In Vitro Gonadotropin Release Assay

This assay is used to determine the potency (EC50) of this compound in stimulating LH and FSH release from pituitary cells.

Methodology:

-

Cell Culture: Primary pituitary cells or a suitable gonadotroph cell line (e.g., LβT2 cells) are cultured in appropriate media.

-

Stimulation: The cells are treated with varying concentrations of this compound for a defined period.

-

Sample Collection: The cell culture supernatant is collected.

-

Hormone Quantification: The concentrations of LH and FSH in the supernatant are measured using specific immunoassays (e.g., ELISA or RIA).

-

Data Analysis: Dose-response curves are generated by plotting the hormone concentration against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the EC50 value.

Conclusion

This compound's mechanism of action is characterized by its high-affinity binding to pituitary GnRH receptors, leading to the activation of the Gαq/11-PLC signaling pathway. This results in a biphasic response, with an initial stimulation of gonadotropin release followed by a profound and sustained suppression due to receptor downregulation. Its enhanced potency and stability, conferred by its synthetic modifications, make it a valuable therapeutic agent for the management of various hormone-dependent disorders. A thorough understanding of its molecular and cellular mechanisms is crucial for its optimal clinical application and for the development of future GnRH-based therapies.

References

- 1. ilexlife.com [ilexlife.com]

- 2. What is Alarelin Acetate used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth: Support for the Concept of Ligand-Induced Selective Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Surfagon's Impact on Pituitary Gonadotropin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surfagon, a synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH), exerts a potent and complex influence on the pituitary gland's release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). As a decapeptide analog of GnRH with the structure D-Ala6-des-Gly10-Pro9-ethylamide, this compound exhibits significantly enhanced biological activity and a prolonged duration of action compared to the native hormone.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, from receptor binding and signal transduction to its biphasic effects on LH and FSH secretion. Detailed experimental protocols for studying these effects are provided, along with a comprehensive summary of available quantitative data and visual representations of the key pathways and workflows.

Mechanism of Action: From Receptor Binding to Cellular Response

This compound's primary site of action is the GnRH receptor (GnRH-R), a G-protein coupled receptor located on the surface of gonadotrope cells in the anterior pituitary.[2] The enhanced potency of this compound is attributed to its increased resistance to enzymatic degradation and higher binding affinity for the GnRH-R compared to native GnRH.[3]

Receptor Binding

This compound binds with high affinity to GnRH receptors. A study on rabbit anterior pituitary tissue determined the association constant (Ka) for (D-Ala6, des-Gly10)GnRH ethylamide to be 7.0 x 109 M-1 .[1] This high affinity is a key determinant of its potent biological activity.

Signal Transduction Pathways

Upon binding to the GnRH-R, this compound initiates a cascade of intracellular signaling events. The GnRH-R is primarily coupled to the Gq/11 G-protein, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ is a critical signal for the exocytosis of gonadotropin-containing secretory granules.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates various downstream targets, playing a role in both the synthesis and release of LH and FSH.

In addition to the canonical PLC pathway, GnRH-R activation can also modulate other signaling pathways, including those involving Gs and Gi proteins, leading to changes in cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK. These pathways are thought to be involved in the long-term regulation of gonadotropin gene expression and synthesis.

Biphasic Effect on Gonadotropin Release

A hallmark of this compound and other GnRH agonists is their biphasic effect on the pituitary.

-

Initial Stimulatory Phase ("Flare-up"): Upon initial administration, this compound acts as a potent secretagogue, causing a rapid and significant release of both LH and FSH.[4] This "flare-up" effect is a direct consequence of the activation of the signaling pathways described above. The magnitude of this initial release is dose-dependent.

-

Downregulation and Desensitization: With continuous or repeated administration, a state of pituitary desensitization and receptor downregulation occurs. This leads to a profound suppression of gonadotropin release.[4] The mechanisms underlying this phase are complex and involve receptor internalization, uncoupling from G-proteins, and alterations in downstream signaling components.

The duration of the initial stimulatory phase and the onset of the inhibitory phase are dependent on the dose and frequency of this compound administration.

Differential Regulation of LH and FSH Release

This compound, like endogenous GnRH, exhibits a differential effect on the release of LH and FSH.

-

Potency: A lower dose of this compound is required to stimulate LH secretion compared to FSH secretion.[1] In a study in normal women, the integrated LH release in response to a this compound analog was approximately nine times greater than that for the same dose of native LH-RH, while the integrated FSH release was about five times greater.

-

Mechanisms of Differential Release: The differential regulation of LH and FSH is a multifactorial process:

-

GnRH Pulse Frequency: High-frequency GnRH pulses, mimicked by continuous agonist administration, preferentially favor LH synthesis and release, while slower pulse frequencies favor FSH.

-

Feedback Mechanisms: Gonadal steroids (e.g., estradiol, progesterone) and peptides (e.g., inhibin) exert feedback control at the pituitary level. Inhibin, in particular, selectively suppresses the synthesis and release of FSH.

-

Intrinsic Gonadotrope Mechanisms: LH and FSH are stored in distinct secretory granules within the same gonadotrope cell. LH is primarily released via a regulated pathway in response to GnRH, while FSH release is more constitutive and closely tied to its rate of synthesis.

-

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and biological activity of this compound and its analogs.

Table 1: GnRH Receptor Binding Affinity

| Compound | Tissue | Species | Binding Affinity (Ka) | Citation |

| (D-Ala6, des-Gly10)GnRH ethylamide | Anterior Pituitary | Rabbit | 7.0 x 109 M-1 | [1][2] |

Table 2: Comparative Biological Potency

| Compound | Species | Effect | Relative Potency (vs. Native GnRH/LH-RH) | Citation |

| This compound | Rat | Gonadotropin Secretion | "Dozens of times higher" | [1] |

| (D-Ala6, Des-Gly-NH210)-LH-RH-ethylamide | Human | Integrated LH Release | ~9 times greater | |

| (D-Ala6, Des-Gly-NH210)-LH-RH-ethylamide | Human | Integrated FSH Release | ~5 times greater |

Note: Specific EC50 values for this compound-induced LH and FSH release were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on pituitary gonadotropin release.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for the GnRH receptor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. D-Ala6-des-Gly10-gonadotropin-releasing hormone ethylamide: absence of binding sites and lack of a direct effect in rabbit corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased and prolonged LH-RH/FSH-RH activity of synthetic (D-Ala6, Des-Gly-NH210)-LH-RH-ethylamide in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (D-Ala 6, Des-Gly-NH 2 10)-LH-RH-ethylamide: a new analogue with unusually high LH-RH-FSH-RH activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Surfagon (Alarelin Acetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfagon, also known by its chemical name Alarelin Acetate, is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. As a nonapeptide analogue of the naturally occurring luteinizing hormone-releasing hormone (LH-RH), this compound is designed for enhanced biological activity and stability. Its primary pharmacological action is the stimulation of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion from the anterior pituitary gland. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, intended for a technical audience in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is a synthetic decapeptide analogue with specific amino acid substitutions that confer its enhanced potency and resistance to degradation compared to native GnRH.

-

IUPAC Name: L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-alanyl-L-leucyl-L-arginyl-L-proline ethylamide acetic acid[1]

-

Amino Acid Sequence: pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-NHEt[1]

-

Synonyms: Alarelin, (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, GnRH, Ala(6)-N-Et-ProNH2(9)-[2]

| Identifier | Value |

| CAS Number | 79561-22-1 (acetate)[1][3] |

| Molecular Formula | C56H78N16O12 (free base), C60H86N16O16 (acetate salt)[1] |

| Molecular Weight | 1167.32 g/mol (free base), 1287.4 g/mol (acetate salt)[1][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Physical Appearance | White lyophilized (freeze-dried) powder | [5] |

| Solubility | Soluble in DMSO (~5 mg/mL), Dimethyl formamide (~5 mg/mL), Ethanol (≥128.6 mg/mL), Water (≥128.8 mg/mL), PBS (pH 7.2, ~5 mg/mL) | [3][6] |

| Calculated XLogP3 | -0.6 | [2] |

| Storage | Lyophilized powder should be stored at -20°C. Reconstituted solutions should be stored at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. | [7] |

Pharmacological Properties

Mechanism of Action

This compound is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.[8] Upon binding, it initiates a signaling cascade that leads to the synthesis and release of LH and FSH.[8]

The primary signaling pathway involves the coupling of the activated GnRH receptor to Gq/11 proteins.[9][10] This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8][9] These events trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), which ultimately regulate the transcription of gonadotropin subunit genes.[9][11][12][13]

Continuous administration of this compound, as with other GnRH agonists, leads to a paradoxical downregulation and desensitization of the GnRH receptors, resulting in the suppression of gonadotropin release and a subsequent decrease in gonadal steroid production.[8]

Biological Activity and Potency

The structural modifications of this compound, specifically the substitution of glycine at position 6 with D-alanine and the replacement of the C-terminal glycinamide with a prolyl-ethylamide, confer a significantly higher biological activity compared to native GnRH.[14] These changes increase the molecule's resistance to enzymatic degradation and enhance its binding affinity for the GnRH receptor.[14] The biological activity of this compound is reported to be dozens of times higher than that of native LH-RH in both in vivo and in vitro studies.[15]

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 0.2 nM | GnRH Receptor | [6] |

| Relative Potency | "Dozens of times higher" than LH-RH | Rat pituitary | [15] |

Pharmacokinetics

Injectable Alarelin Acetate is rapidly absorbed, leading to a quick onset of action.[16] The pharmacokinetic profile can be influenced by the formulation. A study on the closely related GnRH analog, dalarelin, in rats demonstrated that a suspension form resulted in prolonged absorption and elimination compared to a solution, leading to higher bioavailability.[17]

Pharmacokinetic Parameters of Dalarelin (a close analog) in Female Rats [17]

| Formulation | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| Solution | Lower (not specified) | Faster (not specified) | Not detectable after 5h |

| Suspension | Higher (not specified) | Slower (not specified) | Detectable after 24h |

Signaling Pathway and Experimental Workflow Diagrams

GnRH Receptor Signaling Pathway

Caption: GnRH Receptor Signaling Pathway initiated by this compound.

Experimental Workflow for In Vitro Bioassay (Calcium Flux)

Caption: Workflow for determining this compound's potency via a Calcium Flux Assay.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol provides a general methodology for the synthesis of this compound based on standard Fmoc/tBu solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Ala, Leu, Arg(Pbf), Pro)

-

Coupling reagents: HBTU, HOBt, or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Ethylamine solution

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Pro-OH) to the resin using a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Leu, D-Ala, Tyr, Ser, Trp, His, pGlu).

-

Ethylamide Formation: After coupling the final amino acid, cleave the peptide from the resin while simultaneously forming the C-terminal ethylamide by treating the resin with a solution of ethylamine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove the side-chain protecting groups and cleave the peptide from the resin.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Cell membranes prepared from cells expressing the GnRH receptor

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

-

Unlabeled this compound (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and BSA)

-

Wash buffer (cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the GnRH receptor membrane preparation, the radiolabeled GnRH agonist at a fixed concentration, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound (Alarelin Acetate) is a well-characterized synthetic GnRH agonist with significantly enhanced potency and stability over the native hormone. Its mechanism of action through the GnRH receptor and subsequent downstream signaling pathways is well-understood, making it a valuable tool in both veterinary and clinical research. The provided data and protocols offer a comprehensive technical resource for scientists and researchers working with this potent peptide. Further research may focus on the development of novel formulations to optimize its pharmacokinetic profile for various therapeutic applications.

References

- 1. Alarelin acetate | C60H86N16O16 | CID 12821051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH | C56H78N16O12 | CID 12821050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. (Des-Gly10,D-Ala6,Pro-NHEt 9)-LHRH acetate salt | 148029-26-9 | FD109169 [biosynth.com]

- 5. prospecbio.com [prospecbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. [Biological activity of this compound--a synthetic luliberin agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. originbiopharma.com [originbiopharma.com]

- 17. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Synthetic GnRH Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract: Synthetic analogues of Gonadotropin-Releasing Hormone (GnRH) are pivotal therapeutic agents that modulate the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking or blocking the action of native GnRH, these compounds serve as powerful tools in the management of hormone-dependent diseases, including prostate cancer, breast cancer, endometriosis, and uterine fibroids, and are essential in assisted reproduction technologies.[1][2][3] This guide provides an in-depth examination of the pharmacological properties of two primary classes of GnRH analogues: agonists and antagonists. It details their distinct mechanisms of action, comparative pharmacokinetics, and the experimental protocols essential for their preclinical characterization.

Introduction to Gonadotropin-Releasing Hormone (GnRH)

Native GnRH is a decapeptide synthesized and secreted in a pulsatile manner by the hypothalamus.[4][5] It is the primary regulator of the reproductive system.[5][6] GnRH travels through the hypophyseal portal circulation to the anterior pituitary gland, where it binds to the GnRH receptor (GnRHR) on gonadotroph cells.[5] The GnRHR is a member of the G-protein coupled receptor (GPCR) family.[6][7][8] The pulsatile binding of GnRH to its receptor is crucial for stimulating the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] These hormones, in turn, regulate steroidogenesis and gametogenesis in the gonads.[5]

Synthetic GnRH analogues were developed by modifying the amino acid sequence of the native peptide to enhance stability, receptor affinity, and biological activity.[9] These modifications typically involve substituting the glycine residue at position 6 with a D-amino acid and altering the C-terminus, which increases resistance to enzymatic degradation and extends the plasma half-life.[9]

Mechanism of Action of Synthetic GnRH Analogues

GnRH Agonists

GnRH agonists bind to and activate the GnRH receptor, initially mimicking the action of native GnRH.[2] This leads to a transient increase in LH and FSH secretion, known as the "flare-up" effect.[2][10] However, the continuous presence and prolonged activation by the agonist, as opposed to the natural pulsatile stimulation, leads to a paradoxical outcome. The pituitary gonadotrophs become desensitized, and the GnRH receptors are downregulated (internalized).[2][7] This process ultimately results in a profound and sustained suppression of gonadotropin secretion, leading to a hypogonadal state, effectively achieving chemical castration.[2][11]

The primary signaling pathway initiated by GnRH receptor activation involves coupling to the Gq/11 protein.[5][8][12] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][12] These events stimulate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38), which regulate the transcription of gonadotropin subunit genes.[4][6][12]

GnRH Antagonists

In contrast to agonists, GnRH antagonists are competitive inhibitors of the GnRH receptor.[7][13] They bind to the receptor with high affinity but do not activate it, thereby directly blocking the binding of native GnRH.[1][7][14] This mechanism leads to an immediate and rapid decrease in the secretion of LH and FSH, without the initial stimulatory flare-up phase seen with agonists.[13][15][16] The immediate onset of action is a key clinical advantage in situations where a testosterone or estrogen surge could be detrimental, such as in advanced prostate cancer.[13][16]

Pharmacological Properties of GnRH Agonists

GnRH agonists are characterized by their high potency and affinity for the GnRH receptor, often exceeding that of native GnRH.[14] Their enhanced stability is due to structural modifications that protect them from enzymatic degradation.[9]

Table 1: Comparative Properties of Common GnRH Agonists

| Analogue | Receptor Binding Affinity (Ki, nM) | Relative Potency (vs. GnRH=1) | Key Characteristics |

|---|---|---|---|

| Leuprolide | ~0.64 | ~15-100 | Widely used for prostate cancer, endometriosis. Available in various depot formulations.[2][17] |

| Goserelin | ~0.40 | ~100 | Used for prostate and breast cancer. Administered as a subcutaneous implant.[18] |

| Triptorelin | ~0.23 | ~100-140 | High affinity; used for prostate cancer and central precocious puberty.[14][18] |

| Buserelin | ~0.34 | ~50-140 | Available as a nasal spray and injection.[2][14] |

| Nafarelin | ~0.26 | ~200 | High potency, administered as a nasal spray for endometriosis.[18] |

| Histrelin | ~0.40 | ~100 | Used in subcutaneous implants for central precocious puberty.[18] |

Note: Binding affinity and potency values can vary based on the specific assay conditions and cell systems used. Data compiled from multiple sources for relative comparison.[14][17][18]

Pharmacological Properties of GnRH Antagonists

GnRH antagonists are designed for strong receptor binding without activation.[14] This class of drugs provides a more direct and rapid method of achieving therapeutic goals by avoiding the initial hormonal surge.[13]

Table 2: Comparative Properties of Common GnRH Antagonists

| Analogue | Receptor Binding Affinity (Ki or IC50, nM) | Administration | Key Characteristics |

|---|---|---|---|

| Cetrorelix | ~0.52 | Subcutaneous | Used in assisted reproduction to prevent premature ovulation.[13][19] |

| Ganirelix | ~0.4 | Subcutaneous | Used in fertility treatments to control ovulation. |

| Degarelix | ~0.1 | Subcutaneous | Approved for advanced prostate cancer; provides rapid testosterone suppression.[15] |

| Relugolix | ~0.12 | Oral | Small-molecule, non-peptide antagonist for prostate cancer and uterine fibroids. |

| Elagolix | ~0.7 | Oral | Small-molecule, non-peptide antagonist for endometriosis-associated pain.[13] |

Note: Binding affinity values can vary based on the specific assay conditions and cell systems used. Data compiled from multiple sources for relative comparison.[19]

Key Experimental Protocols for Characterization

The preclinical evaluation of novel GnRH analogues involves a series of standardized in vitro and in vivo assays to determine their pharmacological profile.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the GnRH receptor.[8][18][20]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test analogue.

-

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[18][20]

-

Radioligand: A high-affinity GnRH analogue labeled with a radioisotope (e.g., [¹²⁵I]-Triptorelin or [¹²⁵I]-Buserelin).[18][21]

-

Test Compound: Unlabeled GnRH analogue.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.[8][18]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

-

Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, and a scintillation counter.[8][20]

-

-

Methodology:

-

Membrane Preparation: Culture and harvest cells. Lyse cells via homogenization and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[8][18]

-

Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-Specific Binding (membranes + radioligand + excess unlabeled ligand), and Competition (membranes + radioligand + serial dilutions of the test compound).[8]

-

Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters quickly with ice-cold wash buffer.[18][20]

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[18]

-

Data Analysis: Calculate specific binding (Total - Non-Specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol: In Vitro Functional Assay (Inositol Phosphate Accumulation)

This assay measures the functional consequence of GnRH receptor activation (agonist) or blockade (antagonist) by quantifying the accumulation of a key second messenger.[22] Since the GnRHR is Gq-coupled, measuring the accumulation of inositol phosphates (IPs) is a direct readout of receptor activation.[23][24]

-

Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a test analogue.

-

Materials:

-

Cell Line: A cell line stably expressing the human GnRH receptor (e.g., CHO-hGnRHR).[25]

-

Assay Kit: A commercially available IP accumulation assay kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence), such as the IP-One assay.[24][26][27] This format measures the stable IP3 metabolite, IP1.[28]

-

Reagents: Test compounds (agonist/antagonist), a standard GnRH agonist (for antagonist mode), and Lithium Chloride (LiCl) to inhibit IP1 degradation.[25][28]

-

-

Methodology (Antagonist Mode Example using HTRF):

-

Cell Seeding: Plate cells in a 384-well white microplate and culture until they form a confluent monolayer.[27]

-

Antagonist Pre-incubation: Remove culture medium. Add serial dilutions of the test antagonist prepared in stimulation buffer containing LiCl. Incubate for 15-30 minutes at 37°C.[25][27]

-

Agonist Stimulation: Add a standard GnRH agonist at a fixed concentration (typically its EC80, predetermined) to all wells except the negative control. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[25][27]

-

Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in lysis buffer to all wells as per the kit manufacturer's protocol.[27]

-

Incubation: Incubate for 1 hour at room temperature, protected from light.[27]

-

Measurement: Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.[27]

-

Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the antagonist. Fit the data using a non-linear regression model to determine the IC50 value.

-

Protocol: Generalized In Vivo Efficacy Study

In vivo studies are essential to confirm the therapeutic effect of a GnRH analogue in a relevant physiological system. A common model for androgen deprivation therapy is the male rat or non-human primate.[10][29]

-

Objective: To evaluate the ability of a GnRH analogue to suppress serum testosterone to castrate levels.

-

Animal Model: Adult male Sprague-Dawley rats or cynomolgus monkeys.[10][30]

-

Materials: Test GnRH analogue, vehicle control (e.g., saline), blood collection supplies, and hormone assay kits (e.g., ELISA for testosterone and LH).

-

Methodology:

-

Acclimatization: Acclimate animals to the housing facility for at least one week.

-

Baseline Measurement: Collect baseline blood samples from all animals to determine pre-treatment testosterone and LH levels.[29]

-

Dosing: Randomize animals into treatment groups (e.g., vehicle control, low dose, high dose). Administer the test analogue via the intended clinical route (e.g., subcutaneous injection).[10]

-

Monitoring and Blood Collection: Collect blood samples at specified time points post-administration (e.g., 2, 4, 8, 24 hours, and then weekly for several weeks). For agonists, frequent early sampling is critical to observe the initial flare.[29]

-

Hormone Analysis: Process blood samples to separate serum. Measure serum testosterone and LH concentrations using validated immunoassays.[29][30]

-

Data Analysis: Plot mean hormone concentrations over time for each group. Determine the time to achieve castration (testosterone ≤ 50 ng/dL) and the duration of suppression.[29] Compare the effects across different dose groups.

-

Conclusion

Synthetic GnRH analogues represent a cornerstone of endocrine therapy. The distinct pharmacological profiles of agonists and antagonists dictate their clinical applications. GnRH agonists, through their initial stimulatory effect followed by profound receptor downregulation, provide effective long-term suppression of the HPG axis. In contrast, GnRH antagonists offer a more direct and rapid path to hormonal suppression without an initial flare. The rigorous preclinical characterization of these analogues, using a combination of in vitro binding and functional assays followed by in vivo efficacy models, is critical for the development of new and improved therapies for a wide range of hormone-dependent conditions.

References

- 1. differencebetween.com [differencebetween.com]

- 2. mdpi.com [mdpi.com]

- 3. Clinical uses of gonadotropin-releasing hormone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 6. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY: map04912 [genome.jp]

- 13. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. urologytimes.com [urologytimes.com]

- 17. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. benchchem.com [benchchem.com]

- 28. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. journals.physiology.org [journals.physiology.org]

The Agonist's Clarion Call: Surfagon's Role in Luteinizing Hormone Stimulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Surfagon, a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), plays a pivotal role in the intricate regulation of the reproductive axis. As a decapeptide analogue of the native GnRH, this compound—also known as [D-Ala6, des-Gly-NH2(10)]-GnRH ethylamide—exhibits a higher affinity and prolonged action at the GnRH receptor (GnRH-R) on pituitary gonadotrophs. This enhanced activity triggers a significant release of luteinizing hormone (LH), a key gonadotropin essential for steroidogenesis and gametogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental protocols, and quantitative data associated with this compound's stimulatory effect on LH secretion, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: The GnRH Receptor Signaling Cascade

The primary action of this compound is to bind to and activate GnRH receptors on the surface of gonadotrophic cells in the anterior pituitary gland. This interaction initiates a cascade of intracellular signaling events, culminating in the synthesis and secretion of LH. The binding of this compound to the G-protein coupled GnRH receptor predominantly activates the Gαq/11 subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a critical signal for the exocytosis of LH-containing secretory granules. Concurrently, DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates numerous downstream targets, including mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK). The activation of these kinase cascades ultimately leads to the transcription of genes encoding the LH subunits (α and β), ensuring a sustained response.

Quantitative Data on GnRH Agonist-Induced LH Release

Table 1: Representative Dose-Response of a GnRH Agonist (Buserelin) on Serum LH Levels in Rats.

| Buserelin Dose (ng) | Peak Serum LH (ng/mL) at 1 hour (Mean ± SEM) |

| 0 (Saline) | 1.5 ± 0.3 |

| 50 | 15.2 ± 2.1 |

| 100 | 25.8 ± 3.5 |

| 250 | 40.1 ± 4.9 |

| Data adapted from a study investigating the effects of buserelin on LH release in oestrous rats. The values are illustrative of a typical dose-dependent response. |

Table 2: Representative Time-Course of LH Release Following Administration of a GnRH Agonist (Gonadorelin) in Cattle.

| Time Post-Injection (hours) | Serum LH Concentration (ng/mL) (Mean ± SEM) |

| 0 | 0.8 ± 0.2 |

| 0.5 | 4.5 ± 0.6 |

| 1.0 | 7.2 ± 0.9 |

| 1.5 | 8.9 ± 1.1 |

| 2.0 | 6.5 ± 0.8 |

| 4.0 | 2.1 ± 0.4 |

| Data is representative of studies examining the LH surge profile following gonadorelin administration in cattle and illustrates the rapid induction and subsequent decline of LH levels.[1] |

Experimental Protocols

The following section details a composite experimental protocol for assessing the in vivo stimulation of LH by a GnRH agonist like this compound in a rodent model. This protocol is based on methodologies commonly employed in endocrinological research.

Objective: To determine the dose-response relationship and time-course of this compound-induced LH release in adult male rats.

Materials:

-

Animals: Adult male Sprague-Dawley rats (250-300g).

-

Reagents:

-

This compound ([D-Ala6, des-Gly-NH2(10)]-GnRH ethylamide)

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

-

Equipment:

-

Animal scale

-

Syringes and needles for injection (e.g., 27-gauge)

-

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

Pipettes and tips

-

Freezer (-20°C or -80°C) for plasma storage

-

Luteinizing Hormone Radioimmunoassay (RIA) kit or ELISA kit

-

Procedure:

-

Animal Acclimation and Preparation:

-

House rats under controlled conditions (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

On the day of the experiment, weigh each rat to determine the precise dose of this compound to be administered.

-

-

This compound Administration (Dose-Response Study):

-

Prepare stock solutions of this compound in sterile saline at various concentrations.

-

Divide the rats into several groups (n=6-8 per group), including a vehicle control group (saline only) and groups receiving different doses of this compound (e.g., 0.1, 1, 10, 100 µg/kg body weight).

-

Administer the assigned dose of this compound or saline via a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

-

Blood Sampling (Time-Course Study):

-

For the time-course analysis, a separate cohort of animals is typically used for each time point to minimize stress from repeated sampling. Alternatively, if a less stressful sampling method like tail-vein nicking is employed, serial samples can be taken from the same animal.

-

Collect blood samples at baseline (0 min, before injection) and at various time points post-injection (e.g., 15, 30, 60, 90, 120, and 240 minutes).

-

Anesthetize the rats lightly for each blood collection.

-

Collect approximately 200-300 µL of blood into EDTA-coated tubes.

-

-

Plasma Preparation and Storage:

-

Immediately after collection, centrifuge the blood samples at 3000 x g for 15 minutes at 4°C.

-

Carefully collect the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.

-

Store the plasma samples at -20°C or -80°C until LH analysis.

-

-

Luteinizing Hormone Measurement:

-

Quantify the concentration of LH in the plasma samples using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Ensure to run all samples from a single experiment in the same assay to minimize inter-assay variability.

-

-

Data Analysis:

-

For the dose-response study, plot the peak LH concentrations against the corresponding this compound doses.

-

For the time-course study, plot the mean LH concentrations at each time point for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Conclusion

This compound, as a potent GnRH agonist, is a valuable tool for stimulating the release of luteinizing hormone. Its mechanism of action through the GnRH receptor and the subsequent intracellular signaling cascade is well-characterized for the GnRH agonist class. While specific quantitative data for this compound remains to be widely published in standardized formats, the provided representative data and experimental protocols offer a robust framework for researchers and drug development professionals. Understanding the dose-response and temporal dynamics of this compound-induced LH secretion is critical for its application in both basic research and clinical development, paving the way for further advancements in reproductive medicine and endocrinology.

References

Foundational Research on Luliberin (GnRH) Analogues in Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on luliberin (Gonadotropin-Releasing Hormone or GnRH) analogues in animal models. It delves into their mechanism of action, key structural modifications, quantitative biological data, and detailed experimental protocols that have been pivotal in the development and understanding of these compounds.

Introduction to Luliberin and its Analogues

Luliberin, a decapeptide hormone synthesized and released from the hypothalamus, is the central regulator of the reproductive axis in mammals.[1][2][3] It stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function, including steroidogenesis and gametogenesis.[2][3][4]

The discovery and structural elucidation of GnRH in 1971 opened the door to the synthesis of thousands of analogues.[5][6] These synthetic peptides are broadly categorized into two main classes: agonists and antagonists. By modifying the native GnRH structure, researchers have developed analogues with increased potency, longer half-lives, and enhanced stability, making them valuable tools in both veterinary medicine and as models for human diseases.[4][5][6] GnRH agonists are widely used for managing reproductive cycles, treating hormone-dependent diseases, and as a means of reversible chemical castration.[7][8][9] Antagonists offer a more direct and rapid suppression of the pituitary-gonadal axis.[10][11]

Mechanism of Action

The biological effects of luliberin and its analogues are mediated through the GnRH receptor (GnRH-R), a G protein-coupled receptor located on pituitary gonadotrophs.[12] The binding of GnRH initiates a cascade of intracellular signaling events.

GnRH Signaling Pathway

Upon binding to its receptor, GnRH activates phospholipase C, leading to the breakdown of phosphoinositides. This generates two key second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[12] InsP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][12] This intricate signaling network is crucial for the synthesis and secretion of LH and FSH.[2]

Agonists vs. Antagonists

While both agonists and antagonists interact with the GnRH receptor, their mechanisms and resulting physiological effects are profoundly different.

-

Agonists: These analogues, often featuring a D-amino acid substitution at position 6, are more potent and resistant to degradation than native GnRH.[4][5] Upon administration, they cause an initial, potent release of LH and FSH, known as the "flare-up" effect.[13] However, their continuous presence leads to the downregulation and desensitization of GnRH receptors, ultimately causing a profound and sustained suppression of gonadotropin secretion and a hypogonadal state.[7][12][13]

-

Antagonists: These analogues are typically more heavily modified, with substitutions at multiple amino acid positions.[5] They act as competitive blockers of the GnRH receptor, immediately preventing endogenous GnRH from binding.[11][12] This results in a rapid, dose-dependent decrease in LH and FSH levels without the initial stimulatory phase seen with agonists.[5][10]

Quantitative Biological Data

The efficacy and characteristics of luliberin analogues are defined by quantitative pharmacological parameters. The following tables summarize key data from foundational animal studies.

Table 1: Pharmacokinetic Parameters of Luliberin Analogues in Animals

| Analogue | Animal Model | Dose & Route | T½ (Elimination Half-life) | Absolute Bioavailability | Reference |

| Buserelin | Rat | High-dose Injection | 80 min | - | [14] |

| Buserelin (Suspension) | Female Rat | 6 mg/kg SC | - | Higher than solution form | [15][16] |

| Dalarelin (Suspension) | Female Rat | 6 mg/kg SC | - | Higher than solution form | [15][16] |

| Cetrorelix | Rat | IV | 3.0 h | 100% | [17] |

| Cetrorelix | Dog | IV | 9.3 h | 97% | [17] |

| Native GnRH | Rat | IV, IM, IP | - | - | [18] |

Table 2: Pharmacodynamic & Potency Data

| Analogue | Animal Model | Assay/Endpoint | Result | Reference |

| [D-Nal(2)⁶]LHRH | Rat | Estrus Suppression | ~200x potency of LHRH | [19] |

| Cetrorelix | Rat | Testosterone Suppression | IC₅₀: 1.39 ng/ml | [17] |

| Cetrorelix | Dog | Testosterone Suppression | IC₅₀: 1.24 ng/ml | [17] |

| Deslorelin (4.7mg) | Bitch | Estrus Induction | Onset: ~4 days (range 2-7) | [20] |

| Gonadorelin | Queen (Cat) | Ovulation Induction | Ovulation Rate: 84-95% | [20] |

| Deslorelin (4.7mg) | Male Dog | Testosterone Suppression | Undetectable levels for ~6 months in most dogs | [21] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon foundational research. Below are protocols for common experimental procedures involving luliberin analogues in animal models.

General Workflow for In Vivo Efficacy Studies

A typical in vivo study to assess a GnRH analogue involves several key stages, from animal selection to endpoint analysis. This workflow ensures rigorous and reproducible data collection.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role, mechanism of action and application of gonadoliberins in reproductive processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Analogs of gonadoliberin. Value in physiology and therapeutics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 7. cdn.ymaws.com [cdn.ymaws.com]

- 8. Gonadotropin-releasing hormone (GnRH) and its natural analogues: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gonadotropin-releasing hormone (GnRH) pharmacokinetics: peptide hormone pharmacokinetics needs clarification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activity of some very hydrophobic superagonist analogues of luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]

Surfagon's Impact on Fish Gametogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent tool in aquaculture for inducing and synchronizing gametogenesis and spawning in a wide range of fish species. By mimicking the action of endogenous GnRH, this compound stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key gonadotropins that regulate gonadal development and function. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on gametogenesis, detailed experimental protocols for its application, and an exploration of the underlying signaling pathways.

Introduction

The control of reproduction is a cornerstone of successful aquaculture. Many commercially important fish species exhibit reproductive dysfunctions in captivity, failing to undergo final oocyte maturation, ovulation, or spermiation. Hormonal therapies are essential to overcome these limitations and ensure a reliable supply of high-quality gametes. This compound, a GnRH agonist, has emerged as a highly effective and widely used agent for inducing spawning in fish. Its application allows for the synchronization of spawning, enabling efficient hatchery management and selective breeding programs. This document serves as a comprehensive resource for researchers and professionals in the field, detailing the scientific basis and practical application of this compound in manipulating fish gametogenesis.

Mechanism of Action

This compound, like other GnRH agonists, exerts its effects by binding to and activating GnRH receptors (GnRH-R) on the surface of pituitary gonadotroph cells.[1] In teleost fish, which lack a hypothalamic-pituitary portal system, GnRH is delivered directly to the pituitary via nerve fibers.[1][2] The binding of this compound to GnRH-R triggers a cascade of intracellular signaling events that lead to the synthesis and release of LH and FSH.[2][3]

These gonadotropins then travel through the bloodstream to the gonads, where they stimulate steroidogenesis and gamete development.[2] FSH is primarily involved in the early stages of gametogenesis, such as vitellogenesis (yolk accumulation in oocytes) and spermatogonial proliferation.[3] LH, on the other hand, is crucial for the final stages of maturation, including oocyte maturation, ovulation, and spermiation.[3]

Signaling Pathways

The activation of GnRH receptors by this compound initiates a complex signaling network within the pituitary gonadotrophs. While the precise pathways can vary between fish species, the general mechanism involves G-protein coupled receptors and the activation of downstream second messengers.

In tilapia, for instance, the differential regulation of gonadotropin subunit gene expression is linked to divergent signaling pathways. The activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) cascade is involved in elevating α and LHβ subunit mRNA levels. In contrast, the induction of FSHβ transcript appears to be ERK-independent and may be under the direct regulation of the cAMP-PKA pathway or other MAPK cascades.

Quantitative Impact on Gametogenesis

The administration of this compound has been shown to have significant quantitative effects on various parameters of fish gametogenesis. These effects can vary depending on the fish species, dosage, and environmental conditions.

| Fish Species | This compound Dosage | Observed Effects | Reference |

| Pike-perch (Sander lucioperca) | 0.4 mg/kg (females, two doses); 0.4 mg/kg (males, single dose) | Egg weight obtained was 7.4% of the female's body weight. | [4][5] |

| Brown Trout (Salmo trutta) | 10 µg/kg (first injection) and 15 µg/kg (second injection) | Five months post-injection, the number of spermatogonia per unit area in the testes of the test group was significantly smaller (p < 0.05) than in the control group. The numbers of spermatocytes and spermatids were similar between groups. | [6] |

| Asian Seabass (Lates calcarifer) | 10 µg/kg (males); 15 µg/kg (females) | Protocol developed for induced spawning. | [7] |

| Stinging Catfish (Heteropneustes fossilis) | Not specified | GnRH analogues are used to stimulate breeding. | [8][9] |

Experimental Protocols

The successful application of this compound for induced spawning requires carefully designed experimental protocols tailored to the specific species. The following are examples of protocols that have been used effectively.

Induced Spawning of Pike-perch (Sander lucioperca)

This protocol was used to stimulate the maturation of sexual products in pike-perch under controlled conditions.[4][5]

Materials:

-

This compound solution (prepared by dissolving 5 µg of concentrated powder in 0.5% chemically pure sodium chloride solution)

-

Syringes and needles

Procedure:

-

Female Treatment: Administer two intramuscular injections of this compound at a concentration of 0.4 mg/kg of body weight. The first dose should be 30% of the total, and the second dose of 70% is administered 12 hours later.

-

Male Treatment: Administer a single intramuscular injection of this compound at a concentration of 0.4 mg/kg of body weight, given at the same time as the second injection for the females.

-

Gamete Collection and Fertilization: After the appropriate latency period, strip the eggs and milt. Fertilize the eggs using a semi-dry method.

Long-Term Influence Study in Brown Trout (Salmo trutta)

This study investigated the long-term effects of this compound on the gonads of juvenile brown trout.[6]

Materials:

-

This compound solution in sodium chloride

-

Lidocaine anesthetic solution (100–150 mg/L of water)

-

Insulin syringes

Procedure:

-

Anesthesia: Anesthetize the fish in a lidocaine solution for 1-2 minutes until locomotor activity decreases.

-

Injection: Inject this compound intramuscularly under the pectoral fin.

-

Dosing Regimen: To enhance the hormonal effect, perform two injections with a 48-hour interval. The first injection is at a concentration of 10 µg/kg, and the second is at 15 µg/kg of fish body weight.

-

Post-injection Monitoring: Maintain the fish under standard aquaculture conditions and perform histological analysis of the gonads at a later time point (e.g., five months) to assess long-term effects.

Histological and Hormonal Changes

The administration of GnRH analogues like this compound induces significant histological and hormonal changes in the gonads and pituitary gland of fish.

-

Pituitary Gland: Treatment with GnRH agonists leads to marked changes in the gonadotropic (GtH) cells in the pituitary. These cells show an increase in size, nuclear size, and cytoplasmic granulation, indicating heightened synthetic and secretory activity.[10]

-

Ovaries: In females, this compound treatment promotes the final maturation of oocytes. Histological examination of ovaries from treated fish reveals a higher proportion of advanced-stage oocytes, such as those with germinal vesicle migration and breakdown.

-

Testes: In males, GnRH agonist treatment leads to an increased presence of late-stage spermatids and spermatozoa in the testes, indicating the stimulation of spermiogenesis and spermiation.[6]

-

Hormonal Profile: Following this compound injection, there are significant changes in the circulating levels of reproductive hormones. For example, studies have shown elevated levels of 17α-hydroxyprogesterone in both males and females after treatment with a GnRH analogue.

Conclusion

This compound is a powerful and reliable tool for the manipulation of fish reproduction in aquaculture. Its mechanism of action, centered on the stimulation of the pituitary-gonadal axis, leads to predictable and controllable induction of gametogenesis and spawning. The quantitative data and experimental protocols presented in this guide provide a solid foundation for the effective application of this compound in both research and commercial settings. Further research focusing on species-specific dose-response relationships and the fine-tuning of treatment protocols will continue to enhance the utility of this important reproductive hormone analogue. The use of advanced techniques to further elucidate the intricate signaling pathways involved will also contribute to a more complete understanding of its physiological effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. injbir.com [injbir.com]

- 3. Frontiers | Novel pituitary actions of GnRH in teleost: The link between reproduction and feeding regulation [frontiersin.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sfa.gov.sg [sfa.gov.sg]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Comparative evaluation of the efficacy of three GnRH analogues in induced breeding of stinging catfish, Heteropneustes fossilis under hatchery conditions [frontiersin.org]

- 10. allresearchjournal.com [allresearchjournal.com]

Early Biological Activity of Surfagon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), emerged as a potent agonist with significant implications for reproductive biology and medicine. Known chemically as [D-Ala6, des-Gly10, Pro9-N-ethylamide]-GnRH, and also referred to as Alarelin, its early studies laid the groundwork for its application in veterinary and human medicine. This technical guide provides an in-depth analysis of the foundational research into the biological activity of this compound, focusing on its mechanism of action, receptor binding affinity, and its effects on gonadotropin release and ovulation. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects by acting as a superagonist at the GnRH receptors on the anterior pituitary gonadotroph cells.[1] This interaction initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2]

Signaling Pathway

The binding of this compound to the GnRH receptor, a G-protein coupled receptor, primarily activates the Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of LH and FSH.[3]

Quantitative Data Summary

Early studies consistently demonstrated that this compound possesses a significantly higher biological activity compared to native GnRH (luliberin). This enhanced potency is attributed to both a higher binding affinity for the GnRH receptor and increased resistance to enzymatic degradation.

Table 1: Receptor Binding Affinity of Alarelin (this compound)

| Compound | Receptor | Kd (nM) | Source |

| Alarelin (this compound) | GnRH Receptor (Rat Pituitary) | 0.2 | [4] |

Table 2: Comparative Bioavailability of Dalarelin (a close analogue) and GnRH in Rats

| Compound | Administration Route | Dose (ng/kg) | Maximal Concentration (pg/cm³) | Bioavailability (pg/cm³·h) | Relative Bioavailability (%) | Source |

| Dalarelin | Subcutaneous | 127 | 261.5 | 1651.89 | 230 | [5] |

| GnRH | Subcutaneous | 127 | 135.2 | 718 | 100 | [5] |

Note: While specific pharmacokinetic data for this compound from early studies is limited, data for the closely related analogue Dalarelin provides insight into its enhanced bioavailability compared to native GnRH.

Experimental Protocols

The following sections detail the methodologies employed in the early in vivo and in vitro studies to characterize the biological activity of this compound.

In Vivo Gonadotropin Release in Rats

This protocol outlines the general procedure used to assess the in vivo potency of this compound in stimulating LH and FSH release in rats.

In Vitro Gonadotropin Release from Rat Pituitary Cells

This protocol describes the general methodology for assessing the direct effect of this compound on pituitary gonadotrophs in a cell culture system.

Radioligand Binding Assay for GnRH Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound to the GnRH receptor.

Conclusion

The early studies on this compound (Alarelin) unequivocally established its status as a potent GnRH superagonist. Its high binding affinity for the GnRH receptor and enhanced stability translate to a significantly greater biological activity in stimulating gonadotropin release compared to native GnRH. These foundational findings provided the scientific rationale for its development and use in various applications requiring the manipulation of the hypothalamic-pituitary-gonadal axis. The detailed experimental protocols outlined in this guide serve as a reference for researchers in the field of reproductive endocrinology and drug development.

References

The Impact of Surfagon on Sexual Steroid Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surfagon, a synthetic agonist of gonadotropin-releasing hormone (GnRH), exerts a potent influence on the hypothalamic-pituitary-gonadal (HPG) axis, leading to significant alterations in the secretion of sexual steroid hormones. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its biphasic effects on luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen, and detailed experimental protocols for studying these effects. The information is intended to support researchers, scientists, and drug development professionals in understanding and investigating the complex endocrine effects of this GnRH agonist.

Introduction

This compound is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH)[1][2]. By binding to and activating GnRH receptors in the anterior pituitary gland, this compound initially stimulates the release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[2][3]. This initial stimulatory effect is then followed by a profound desensitization and downregulation of the GnRH receptors with continuous administration, leading to a suppression of gonadotropin release and a subsequent decrease in the production of sexual steroid hormones[2]. This dual-phase action makes this compound and other GnRH agonists valuable tools in both veterinary medicine for reproductive management and in clinical research for various hormone-dependent conditions[4][5].

This guide will delve into the intricate signaling pathways modulated by this compound, present available data on its impact on key sexual steroid hormones, and provide detailed experimental methodologies for researchers investigating its effects.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary mechanism of action of this compound is centered on its interaction with GnRH receptors on the gonadotrope cells of the anterior pituitary gland.

-

Initial Stimulation (Flare-Up Effect): Upon initial administration, this compound mimics the pulsatile release of endogenous GnRH, leading to a surge in the synthesis and release of LH and FSH[2][3]. This is often referred to as the "flare-up" effect.

-

Downregulation and Desensitization: Continuous or long-term exposure to this compound leads to a decoupling of the GnRH receptor from its intracellular signaling pathways and a reduction in the number of receptors on the cell surface[2]. This desensitization results in a sustained suppression of LH and FSH secretion.

The subsequent effects on the gonads (testes and ovaries) are a direct consequence of these changes in gonadotropin levels.

Effects on Sexual Steroid Hormones

The biphasic action of this compound on the pituitary gland leads to a corresponding initial increase and subsequent decrease in the circulating levels of sexual steroid hormones.